molecular formula C8H15NO2 B14459292 2-{2-[(Propan-2-yl)oxy]ethyl}-4,5-dihydro-1,3-oxazole CAS No. 66474-33-7

2-{2-[(Propan-2-yl)oxy]ethyl}-4,5-dihydro-1,3-oxazole

Cat. No.: B14459292
CAS No.: 66474-33-7
M. Wt: 157.21 g/mol
InChI Key: VEDYOCXBYXQMQU-UHFFFAOYSA-N
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Description

2-{2-[(Propan-2-yl)oxy]ethyl}-4,5-dihydro-1,3-oxazole is a heterocyclic organic compound that features an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Propan-2-yl)oxy]ethyl}-4,5-dihydro-1,3-oxazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromoethyl isopropyl ether with 2-aminoethanol in the presence of a base can lead to the formation of the desired oxazole compound .

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact methods can vary depending on the scale and desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(Propan-2-yl)oxy]ethyl}-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce 4,5-dihydro-oxazole derivatives .

Scientific Research Applications

2-{2-[(Propan-2-yl)oxy]ethyl}-4,5-dihydro-1,3-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[(Propan-2-yl)oxy]ethyl}-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-2-oxazoline
  • 2-Ethyloxazoline
  • 2-Oxazoline, 2-ethyl-

Uniqueness

2-{2-[(Propan-2-yl)oxy]ethyl}-4,5-dihydro-1,3-oxazole is unique due to its specific substitution pattern and the presence of the isopropyl group. This structural feature can influence its reactivity and interactions compared to other oxazole derivatives .

Properties

CAS No.

66474-33-7

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2-(2-propan-2-yloxyethyl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C8H15NO2/c1-7(2)10-5-3-8-9-4-6-11-8/h7H,3-6H2,1-2H3

InChI Key

VEDYOCXBYXQMQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCC1=NCCO1

Origin of Product

United States

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